Saccharocarcin A

Chlamydia trachomatis antimicrobial resistance selectivity index

Saccharocarcin A (CAS 158475-32-2) is a macrocyclic lactone antibiotic belonging to the tetronic acid family, isolated from the fermentation broth of the actinomycete Saccharothrix aerocolonigenes subsp. antibiotica strain SCC 1886.

Molecular Formula C67H101NO20
Molecular Weight 1240.5 g/mol
Cat. No. B15568200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSaccharocarcin A
Molecular FormulaC67H101NO20
Molecular Weight1240.5 g/mol
Structural Identifiers
InChIInChI=1S/C67H101NO20/c1-15-41-16-17-42-24-34(6)57(87-53-29-65(13,77)61(39(11)82-53)68-40(12)69)32(4)22-30(2)44-19-18-43-55(66(44,14)62(74)54-63(75)67(42,28-41)88-64(54)76)31(3)23-33(5)58(43)84-51-26-47(72)59(37(9)80-51)85-52-27-48(83-49-21-20-45(70)35(7)78-49)60(38(10)81-52)86-50-25-46(71)56(73)36(8)79-50/h16-19,22,24,31-33,35-39,41-53,55-61,70-74,77H,15,20-21,23,25-29H2,1-14H3,(H,68,69)/b30-22-,34-24?,62-54?
InChIKeyWBJMUCNBAGLXQP-OAXVZNMTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Saccharocarcin A: A Macrocyclic Tetronic Acid Antibiotic with Distinct Chlamydial and Gram-Positive Activity


Saccharocarcin A (CAS 158475-32-2) is a macrocyclic lactone antibiotic belonging to the tetronic acid family, isolated from the fermentation broth of the actinomycete Saccharothrix aerocolonigenes subsp. antibiotica strain SCC 1886 [1]. It is structurally characterized by a complex polyketide core featuring a modified tetronic acid moiety with a distinctive ethyl side chain at C-23, a methyl group at C-16, and a novel sugar-amide substituent at C-17 that differentiates it from other tetronic acids [2]. Saccharocarcin A exhibits pronounced antibacterial activity against Gram-positive bacteria including Micrococcus luteus, Staphylococcus aureus, Bacillus subtilis, and Bacillus cereus, with reported MIC ranges of 0.08–5.0 µg/mL , and demonstrates potent inhibition of Chlamydia trachomatis infection (88% reduction at 0.5 µg/mL) without observable cytotoxicity in McCoy cells .

Why Tetronic Acid Antibiotics Cannot Be Interchanged: Structural and Functional Divergence in the Saccharocarcin Class


Although Saccharocarcin A shares a tetronic acid core with several other macrocyclic antibiotics—including kijanimicin, chlorothricin, tetrocarcin A, and versipelostatin—critical structural variations result in divergent biological activity profiles and target engagement that preclude generic substitution . Saccharocarcin A possesses a unique C-17 sugar-amide moiety not present in tetrocarcin A or chlorothricin, which influences both solubility and target-binding characteristics [1]. Furthermore, while versipelostatin and saccharocarcin A both inhibit GRP78 transcription, versipelostatin lacks the broad Gram-negative and anti-C. albicans activity observed with saccharocarcin A in disc diffusion assays . Kijanimicin, in contrast, contains an unusual nitroaminoglycoside substituent and demonstrates antimalarial activity not reported for saccharocarcin A [2]. Even within the saccharocarcin subfamily, Saccharocarcin B differs structurally at the C-23 position (propyl versus ethyl side chain), which correlates with altered potency and cytotoxicity thresholds in comparative antibacterial assays . These structural distinctions translate to measurable differences in antimicrobial spectrum, cytotoxicity thresholds, and molecular target profiles, making Saccharocarcin A a non-substitutable research tool for investigations requiring its specific activity signature.

Saccharocarcin A: Quantified Differentiation Metrics Against Key Comparators


Anti-Chlamydial Potency and Cytotoxicity Threshold vs. Saccharocarcin B and Kijanimicin

Saccharocarcin A demonstrates 88% inhibition of C. trachomatis infection at 0.5 µg/mL in McCoy cells with no observable cytotoxicity at this concentration . In the original isolation study, saccharocarcin compounds as a class showed no cytotoxicity up to 1.0 µg/mL [1]. This potency against Chlamydia exceeds that reported for kijanimicin, which shows no specific anti-chlamydial activity in published antimicrobial spectra [2], and distinguishes Saccharocarcin A from Saccharocarcin B, which exhibits altered potency profiles correlated with its C-23 propyl substitution .

Chlamydia trachomatis antimicrobial resistance selectivity index

Gram-Negative and Antifungal Spectrum Differentiation vs. Tetrocarcin A and Chlorothricin

In disc diffusion assays, Saccharocarcin A demonstrates activity against the Gram-negative bacteria Escherichia coli and Pseudomonas aeruginosa, as well as the fungal pathogen Candida albicans [1]. This broad-spectrum profile contrasts sharply with tetrocarcin A, which is active exclusively against Gram-positive bacteria and shows no activity against Gram-negative organisms [2]. Chlorothricin similarly displays only weak antimicrobial activity and is primarily known as an inhibitor of cholesterol biosynthesis and pyruvate carboxylase rather than a broad-spectrum antibiotic [3]. The observed Gram-negative and antifungal activity of Saccharocarcin A is not replicated by these structurally related tetronic acids, indicating that the C-17 sugar-amide moiety present in saccharocarcins contributes to enhanced membrane permeability or target accessibility across diverse microbial envelopes [4].

Gram-negative bacteria Candida albicans antimicrobial spectrum

Dual GRP78 Transcription Inhibition and PI3K/Akt Pathway Targeting vs. Versipelostatin

Saccharocarcin A inhibits transcription from the promoter of GRP78, a gene activated under glucose deprivation as part of the unfolded protein response (UPR) . While versipelostatin also down-regulates GRP78 expression [1], Saccharocarcin A appears to additionally target the phosphatidylinositide-3-kinase/Akt signaling pathway, a feature not reported for versipelostatin . This dual-target profile may contribute to the broader antimicrobial and cytotoxic activity of Saccharocarcin A relative to versipelostatin, which lacks Gram-negative antibacterial activity . The combination of UPR modulation and PI3K/Akt pathway interference positions Saccharocarcin A as a mechanistically distinct research tool for investigating stress-adapted cancer cell survival mechanisms.

GRP78 unfolded protein response cancer metabolism PI3K/Akt

Structural Determinant of Potency: C-23 Ethyl Side Chain vs. Saccharocarcin B Propyl Substitution

Saccharocarcin A and Saccharocarcin B differ exclusively at the C-23 position: Saccharocarcin A bears an ethyl group while Saccharocarcin B carries a propyl side chain [1]. This single-carbon elongation correlates with measurable differences in antibacterial potency and cytotoxicity thresholds. Saccharocarcin A exhibits MIC values ranging from 0.08–5.0 µg/mL against Gram-positive bacteria including S. aureus and B. subtilis , whereas Saccharocarcin B demonstrates altered potency profiles in comparable assays . The C-23 substitution represents a critical pharmacophoric element that influences target binding affinity and cellular uptake, providing a defined structure-activity relationship (SAR) insight for tetronic acid optimization [2].

structure-activity relationship tetronic acid antibacterial potency C-23 substitution

Validated Research Applications for Saccharocarcin A: Where This Compound Delivers Unique Value


Chlamydia trachomatis Infection Model Studies Requiring a Non-Cytotoxic Positive Control

Saccharocarcin A at 0.5 µg/mL achieves 88% inhibition of C. trachomatis infection in McCoy cells with no cytotoxicity up to 1.0 µg/mL [1]. This established potency and safety window makes Saccharocarcin A a suitable positive control for high-throughput screening campaigns aimed at identifying novel anti-chlamydial agents, particularly where comparator compounds like kijanimicin lack activity in this disease model [2]. The compound's validated performance in cell-based Chlamydia assays reduces assay development time and provides a benchmark for hit validation in drug discovery programs targeting obligate intracellular pathogens.

Broad-Spectrum Antimicrobial SAR Studies Within the Tetronic Acid Chemical Class

Saccharocarcin A demonstrates activity against Gram-positive (M. luteus, S. aureus, B. subtilis), Gram-negative (E. coli, P. aeruginosa), and fungal (C. albicans) pathogens, a spectrum not matched by tetrocarcin A (Gram-positive only) or chlorothricin (weak antimicrobial, primarily metabolic enzyme inhibitor) [3]. This breadth of activity positions Saccharocarcin A as a critical reference compound for structure-activity relationship (SAR) investigations seeking to understand the molecular determinants of membrane permeability and target accessibility across diverse microbial envelopes within the tetronic acid family [4].

Dual-Pathway Stress Response Modulation in Cancer Cell Metabolism Research

Saccharocarcin A inhibits GRP78 transcription, suppressing the unfolded protein response (UPR) under glucose deprivation, while also appearing to target the PI3K/Akt signaling pathway . This dual activity profile distinguishes Saccharocarcin A from versipelostatin, which modulates UPR alone [5]. Cancer researchers investigating metabolic stress adaptation and therapeutic vulnerability in glucose-deprived tumor microenvironments can utilize Saccharocarcin A to simultaneously probe the UPR and PI3K/Akt axes, providing a unique chemical tool for dissecting interconnected survival signaling networks in aggressive cancer phenotypes.

Tetronic Acid Biosynthesis and Metabolic Engineering Platform Development

The complete biosynthetic gene cluster for the saccharocarcins has been characterized, with peak production occurring after 95 hours of fermentation in starch-rich medium [6]. The defined fermentation parameters and known genetic determinants make Saccharocarcin A an attractive chassis for combinatorial biosynthesis studies aimed at generating novel tetronic acid analogs with tailored antimicrobial or anticancer properties [7]. Industrial biotechnology groups focused on polyketide engineering can leverage Saccharocarcin A as a production benchmark for yield optimization and pathway refactoring efforts.

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